molecular formula C7H11N B1294848 3,3-Dimethylcyclobutanecarbonitrile CAS No. 53783-86-1

3,3-Dimethylcyclobutanecarbonitrile

Cat. No.: B1294848
CAS No.: 53783-86-1
M. Wt: 109.17 g/mol
InChI Key: JGQKDUIQJBOXRM-UHFFFAOYSA-N
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Description

3,3-Dimethylcyclobutanecarbonitrile: is an organic compound with the molecular formula C7H11N . It is a cyclic nitrile, characterized by a cyclobutane ring substituted with two methyl groups at the 3-position and a nitrile group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethylcyclobutanecarbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,3-dimethylbutyronitrile with a suitable cyclizing agent under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, and a solvent like tetrahydrofuran. The reaction mixture is then heated to promote cyclization, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as distillation or crystallization to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethylcyclobutanecarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3-Dimethylcyclobutanecarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Dimethylcyclobutanecarbonitrile depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects. The exact pathways and targets would vary based on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Dimethylcyclobutanecarbonitrile is unique due to the presence of two methyl groups at the 3-position, which can influence its reactivity and physical properties. This structural feature can affect its steric and electronic characteristics, making it distinct from other similar compounds .

Properties

IUPAC Name

3,3-dimethylcyclobutane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N/c1-7(2)3-6(4-7)5-8/h6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGQKDUIQJBOXRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60202063
Record name Cyclobutanecarbonitrile, 3,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60202063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53783-86-1
Record name Cyclobutanecarbonitrile, 3,3-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053783861
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclobutanecarbonitrile, 3,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60202063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Dimethylcyclobutanecarbonitrile
Reactant of Route 2
3,3-Dimethylcyclobutanecarbonitrile
Reactant of Route 3
3,3-Dimethylcyclobutanecarbonitrile
Reactant of Route 4
Reactant of Route 4
3,3-Dimethylcyclobutanecarbonitrile
Reactant of Route 5
3,3-Dimethylcyclobutanecarbonitrile
Reactant of Route 6
3,3-Dimethylcyclobutanecarbonitrile

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